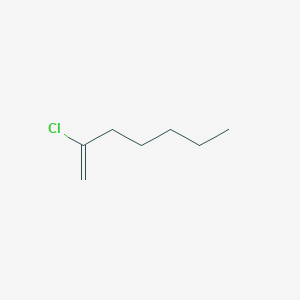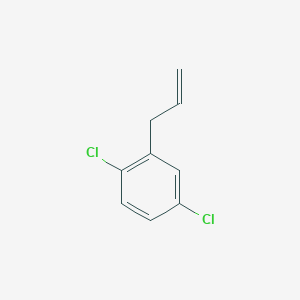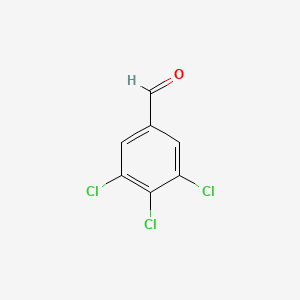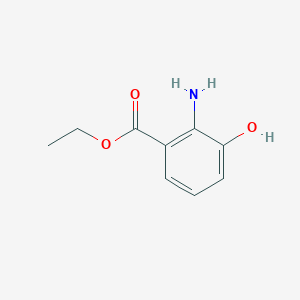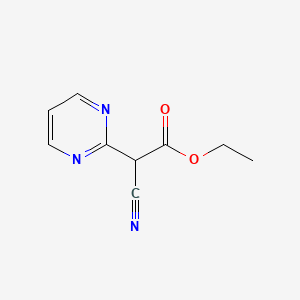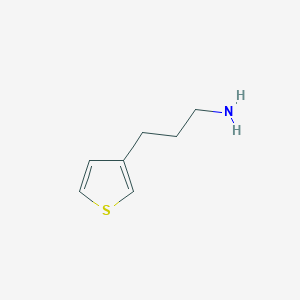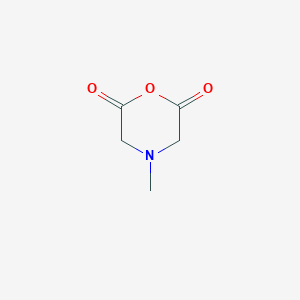
4-甲基吗啉-2,6-二酮
描述
4-Methylmorpholine-2,6-dione is a chemical compound that serves as a core structure for various synthetic derivatives with potential biological activities. The papers provided discuss several derivatives of morpholine diones and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of derivatives of 4-methylmorpholine-2,6-dione involves various chemical reactions. For instance, the synthesis of 4-arylmorpholine-2,3-diones is achieved by reacting N-(2-hydroxyethyl)arylamines with diethyl oxalate . Another example includes the synthesis of compounds from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, which are then evaluated for their antimicrobial activity . These synthetic routes are crucial for creating compounds with potential applications in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray crystallography. For example, the crystal structures of certain synthesized compounds were reported, providing insights into their molecular arrangement and resonance within the crystal structure . The planarity of the pyran ring and the whole molecule in another derivative indicates resonance, as evidenced by bond length measurements .
Chemical Reactions Analysis
The chemical reactions involving 4-methylmorpholine-2,6-dione derivatives are diverse. For instance, the reaction of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with m-chloroperbenzoic acid yields a sulfoxide derivative, showcasing the reactivity of the thiomethyl group . Additionally, the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone leads to the formation of indazole dione derivatives without regioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. For example, the introduction of bromine atoms into the methyl group on the benzene rings of biindenylidenedione significantly affects its properties, such as UV-Vis absorption spectra, photochromic, and photomagnetic properties . The strong intramolecular hydrogen bond found in one of the derivatives between the 4-oxo group and the amine H atom is an example of how molecular structure can influence physical properties .
科学研究应用
Application 1: Improving Interfacial Stability of High Voltage LCO-Based Cells
- Specific Scientific Field : Physical Chemistry of Solid Surfaces
- Summary of the Application : MMD is used as a novel electrolyte additive in lithium-ion batteries (LIBs). It has anhydride and amine functional groups, which can construct a dense and stable cathode-electrolyte-interface (CEI) film on solid and electrolyte interphase . This improves the cycling stability of LIBs at high temperature and high voltage .
- Methods of Application or Experimental Procedures : A trace amount of 0.03% MMD is added to the baseline electrolyte . The MMD can be preferentially oxidized ahead of the solvent through C-C bond breaking to construct a thin and robust CEI layer on the LCO surface .
- Results or Outcomes : The capacity retention rate of Li||LCO cells increases from 65.8% to 83.5% after 200 cycles at 1C between 3.0 and 4.6 V . Even at ultra-high voltages of 4.7 V, the retained capacity of MMD-containing Li||LCO half-cell is improved from 91 to 122 mAh g -1 after 200 cycles at 1C .
Application 2: Pharmaceutical Synthesis
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : MMD is a versatile chemical compound widely used in scientific research. It is an important organic synthesis intermediate, extensively used in the pharmaceutical industry .
- Results or Outcomes : The outcomes also depend on the specific pharmaceutical synthesis process. MMD’s unique properties make it invaluable for various applications, from pharmaceutical synthesis to polymer production.
Application 3: Pesticide Synthesis
- Specific Scientific Field : Pesticide Chemistry
- Summary of the Application : MMD is also used in the pesticide industry as an important organic synthesis intermediate .
- Results or Outcomes : The outcomes also depend on the specific pesticide synthesis process. MMD’s unique properties make it invaluable for various applications.
Application 4: Dye and Pigment Synthesis
- Specific Scientific Field : Dye and Pigment Chemistry
- Summary of the Application : MMD can be used as a synthesis intermediate for dyes and pigments .
- Results or Outcomes : The outcomes also depend on the specific dye or pigment synthesis process. MMD’s unique properties make it invaluable for various applications.
安全和危害
The safety information for 4-Methylmorpholine-2,6-dione includes hazard statements H302 - H318, which indicate that it is harmful if swallowed and causes serious eye damage . The precautionary statements include P280 - P301 + P312 - P330 - P305 + P351 + P338 + P310, which suggest wearing protective gloves/eye protection, rinsing mouth, and immediately calling a poison center or doctor if swallowed .
未来方向
属性
IUPAC Name |
4-methylmorpholine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQJBZHMORPBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558874 | |
| Record name | 4-Methylmorpholine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylmorpholine-2,6-dione | |
CAS RN |
13480-36-9 | |
| Record name | 4-Methylmorpholine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLMORPHOLINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

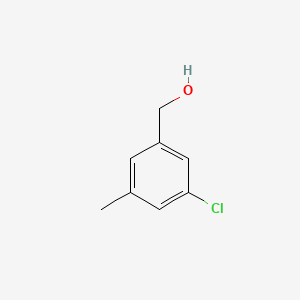
![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)
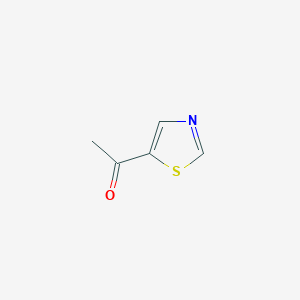
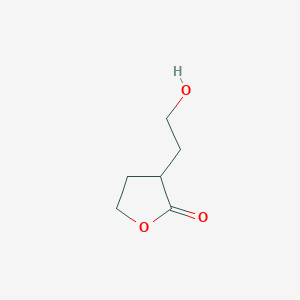
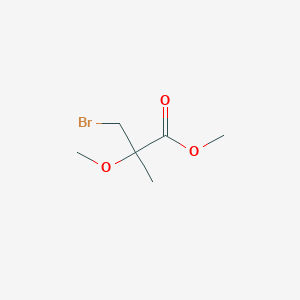
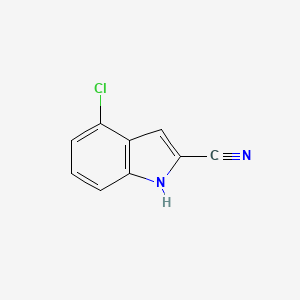
![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)
